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molecular formula C12H10O3 B131857 4-Methoxy-1-naphthoic acid CAS No. 13041-62-8

4-Methoxy-1-naphthoic acid

Cat. No. B131857
M. Wt: 202.21 g/mol
InChI Key: WRQHSQDGYYDRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037938B2

Procedure details

Under nitrogen, 4-methoxy-1-naphthoic acid (4.33 g) in dichloromethane (45 ml) was added boron tribromide (1M in dichloromethane, 63 ml) dropwise at 0° C., and the mixture was stirred at the same temperature for 2 hours. The resulting mixture was poured into ice-cold water and the precipitate was collected by filtration. The filter cake was added to the mixture of water and ethyl acetate, and then adjusted to pH 9 with 1N sodium hydroxide. After separation, the organic layer was dried over anhydrous magnesium sulfate and evaporated in vacuo to afford 4-hydroxy-1-naphthoic acid (2.19 g) as a colorless powder.
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([C:13]([OH:15])=[O:14])=[CH:5][CH:4]=1.B(Br)(Br)Br>ClCCl>[OH:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([C:13]([OH:15])=[O:14])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
4.33 g
Type
reactant
Smiles
COC1=CC=C(C2=CC=CC=C12)C(=O)O
Name
Quantity
63 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting mixture was poured into ice-cold water
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
ADDITION
Type
ADDITION
Details
The filter cake was added to the mixture of water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
After separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC=C(C2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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